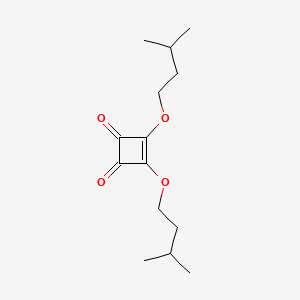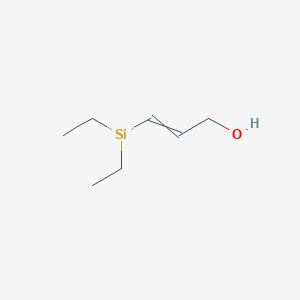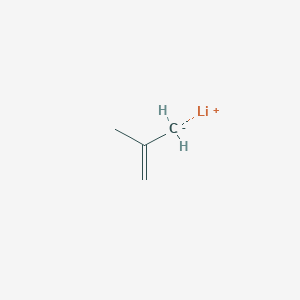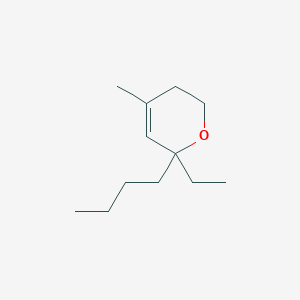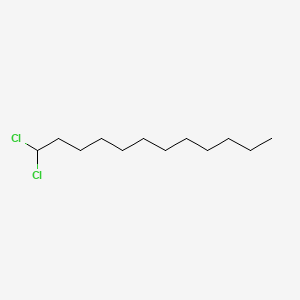
1,1-Dichlorododecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichlorododecane is an organic compound with the molecular formula C12H24Cl2. It is a member of the class of compounds known as organochlorides, which are characterized by the presence of chlorine atoms bonded to carbon atoms. This compound is primarily used in organic synthesis and various industrial applications due to its reactivity and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dichlorododecane can be synthesized through the chlorination of dodecane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) or ultraviolet light to initiate the reaction. The reaction conditions include maintaining a controlled temperature and pressure to ensure the selective chlorination at the 1,1-position of the dodecane molecule.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The process is carried out in reactors equipped with temperature and pressure control systems to optimize the yield and purity of the product. The chlorination reaction is followed by purification steps such as distillation and crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dichlorododecane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Reduction Reactions: The compound can be reduced to dodecane by using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like ethanol or dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H2) pressure.
Elimination: Strong bases like sodium ethoxide (NaOEt) in ethanol or potassium hydroxide (KOH) in ethanol are used under reflux conditions.
Major Products Formed:
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Reduction: Formation of dodecane.
Elimination: Formation of alkenes such as 1-dodecene.
Scientific Research Applications
1,1-Dichlorododecane has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including surfactants, lubricants, and polymers.
Biology: The compound is used in studies related to the effects of organochlorides on biological systems, including their toxicity and environmental impact.
Medicine: Research on the potential use of this compound derivatives in pharmaceuticals and drug delivery systems.
Industry: It is used in the production of specialty chemicals, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 1,1-Dichlorododecane involves its reactivity with nucleophiles and reducing agents. The chlorine atoms in the compound are electron-withdrawing groups, making the carbon atoms they are attached to electrophilic. This electrophilicity allows the compound to undergo nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms, leading to the replacement of chlorine atoms. In reduction reactions, the compound is converted to dodecane through the addition of hydrogen atoms, facilitated by reducing agents.
Comparison with Similar Compounds
1,12-Dichlorododecane: Similar in structure but with chlorine atoms at the 1 and 12 positions.
1,1-Dichlorodecane: A shorter chain analog with similar reactivity.
1,1-Dichlorooctane: Another shorter chain analog with similar properties.
Uniqueness: 1,1-Dichlorododecane is unique due to its specific chlorination pattern, which imparts distinct reactivity and chemical properties compared to its analogs. The presence of two chlorine atoms at the 1,1-position makes it a valuable intermediate in organic synthesis, allowing for selective reactions and the formation of a wide range of products.
Properties
IUPAC Name |
1,1-dichlorododecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24Cl2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h12H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDJVGQZDQBORS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Cl2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70608355 |
Source


|
| Record name | 1,1-Dichlorododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62017-17-8 |
Source


|
| Record name | 1,1-Dichlorododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
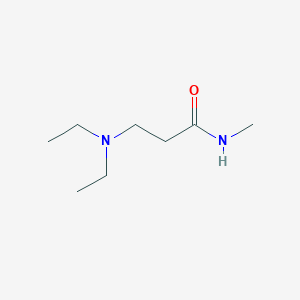
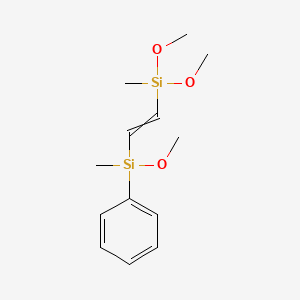
![2-[4-(2,4-Dichloro-3-hydroxyphenoxy)phenoxy]propanoic acid](/img/structure/B14547486.png)
![N-[(E)-[(2-hydroxyphenyl)hydrazinylidene]methyl]-3-nitrobenzamide](/img/structure/B14547492.png)
![4-Chloro-1-cyclohexyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole](/img/structure/B14547494.png)
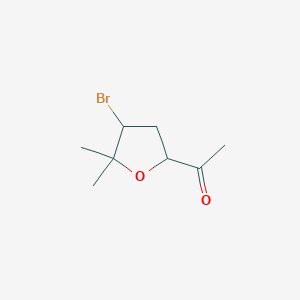
![1,1'-[(Ethoxymethylene)disulfonyl]bis(4-chlorobenzene)](/img/structure/B14547509.png)
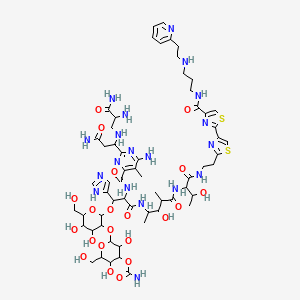
![Carbamic acid, [(1,4-dioxopentyl)oxy]-, 1,1-dimethylethyl ester](/img/structure/B14547511.png)
![4H-Pyrano[2,3-b]pyridin-4-one, 2-amino-3-bromo-](/img/structure/B14547520.png)
